molecular formula C18H16N4OS B276118 4,11,13-trimethyl-5-(pyridin-3-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

4,11,13-trimethyl-5-(pyridin-3-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B276118
M. Wt: 336.4 g/mol
InChI Key: YSWNUWOKOIZFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7,9-trimethyl-3-(3-pyridinylmethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines pyridine, thieno, and pyrimidine rings, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,9-trimethyl-3-(3-pyridinylmethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate can yield tricyclic compounds containing the desired pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-one core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as direct arylation polymerization (DArP) have been employed to synthesize related thieno-based compounds with high efficiency . These methods can be adapted for large-scale production, ensuring consistency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,7,9-trimethyl-3-(3-pyridinylmethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for cyclization, formamide or formamidine acetate for conversion to pyrimidin-4-ones, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with aldehydes can yield substituted derivatives with potential biological activity .

Scientific Research Applications

2,7,9-trimethyl-3-(3-pyridinylmethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7,9-trimethyl-3-(3-pyridinylmethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit kinase activity by binding to the active site, thereby affecting cell signaling pathways involved in tumor growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[3,2-d]pyrimidin-4-ones and thieno-based heterocycles. Examples include:

Uniqueness

What sets 2,7,9-trimethyl-3-(3-pyridinylmethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

4,11,13-trimethyl-5-(pyridin-3-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

InChI

InChI=1S/C18H16N4OS/c1-10-7-11(2)20-17-14(10)15-16(24-17)18(23)22(12(3)21-15)9-13-5-4-6-19-8-13/h4-8H,9H2,1-3H3

InChI Key

YSWNUWOKOIZFMC-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)CC4=CN=CC=C4)C

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)CC4=CN=CC=C4)C

Origin of Product

United States

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